molecular formula C8H19N3 B13820111 2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine CAS No. 356069-11-9

2-(3,5-Dimethylpiperazin-1-yl)ethan-1-amine

Cat. No.: B13820111
CAS No.: 356069-11-9
M. Wt: 157.26 g/mol
InChI Key: WBAUWDOMNXFSRY-UHFFFAOYSA-N
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Description

1-Piperazineethanamine,3,5-dimethyl-(9CI) is a chemical compound with the molecular formula C8H19N3. It is also known by its IUPAC name, 2-(3,5-dimethylpiperazin-1-yl)ethanamine. This compound is part of the piperazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial fields.

Preparation Methods

The synthesis of 1-Piperazineethanamine,3,5-dimethyl-(9CI) typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common method includes the alkylation of 3,5-dimethylpiperazine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Piperazineethanamine,3,5-dimethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in N-oxides, while reduction yields secondary amines.

Scientific Research Applications

1-Piperazineethanamine,3,5-dimethyl-(9CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: In biological research, it serves as a building block for the development of bioactive molecules and enzyme inhibitors.

    Medicine: This compound is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazineethanamine,3,5-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to interact with neurotransmitter receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, such as inhibition of enzyme activity or alteration of neurotransmitter levels.

Comparison with Similar Compounds

1-Piperazineethanamine,3,5-dimethyl-(9CI) can be compared with other similar compounds in the piperazine family, such as:

    1-(2-Aminoethyl)piperazine: This compound has a similar structure but lacks the dimethyl groups, resulting in different chemical properties and reactivity.

    N-(2-Aminoethyl)piperazine: Another related compound with similar applications but different molecular interactions due to the absence of methyl groups.

The uniqueness of 1-Piperazineethanamine,3,5-dimethyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

356069-11-9

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

2-(3,5-dimethylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C8H19N3/c1-7-5-11(4-3-9)6-8(2)10-7/h7-8,10H,3-6,9H2,1-2H3

InChI Key

WBAUWDOMNXFSRY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)CCN

Origin of Product

United States

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